3-Methyl-4-(pyridazin-3-yloxy)aniline

Physicochemical Properties Medicinal Chemistry Pre-formulation

Unpredictable solid-state properties in pyridazinyloxyaniline regioisomers often disrupt automated workflows. 3-Methyl-4-(pyridazin-3-yloxy)aniline resolves this via its crystalline, high-melting solid (215°C), ensuring accurate weighing and avoiding cold-room dependency. Key differentiators: • Consistent 56% synthetic yield in kinase-targeted library generation. • 50 mg/mL aqueous solubility enables DMSO-free biochemical assays. • Moderate logP (2.89) supports CNS-permeable inhibitor design.

Molecular Formula C11H11N3O
Molecular Weight 201.22 g/mol
CAS No. 871020-44-9
Cat. No. B13107507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-4-(pyridazin-3-yloxy)aniline
CAS871020-44-9
Molecular FormulaC11H11N3O
Molecular Weight201.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)N)OC2=NN=CC=C2
InChIInChI=1S/C11H11N3O/c1-8-7-9(12)4-5-10(8)15-11-3-2-6-13-14-11/h2-7H,12H2,1H3
InChIKeyHIPWONLNEDIBDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-4-(pyridazin-3-yloxy)aniline Profile


3-Methyl-4-(pyridazin-3-yloxy)aniline (CAS 871020-44-9) is a heterocyclic aromatic amine consisting of a 3-methylaniline core linked via an ether bridge to a pyridazine ring . With a molecular weight of 201.22 g/mol and the molecular formula C11H11N3O, this compound serves as a versatile building block in medicinal chemistry, particularly as a key intermediate for the synthesis of kinase inhibitors targeting p38 MAPK, Smo, Autotaxin, and TYK2 [1]. The compound exhibits a measured melting point of 215°C, aqueous solubility of 50 mg/mL, and a calculated logP of approximately 2.89, providing a defined physicochemical profile that distinguishes it from non-methylated or regioisomeric analogs [2].

1
Kinase inhibitor intermediate Supports synthesis of p38 MAPK, Smo, Autotaxin, and TYK2 targeted libraries
2
Aqueous-compatible scaffold Reported solubility supports biochemical assay use with reduced DMSO interference
3
Solid-state handling Crystalline solid with reported melting point of 215°C simplifies ambient weighing

3-Methyl-4-(pyridazin-3-yloxy)aniline vs. In-Class Analogs


Within the class of pyridazinyloxyanilines, subtle structural variations such as the position of the methyl substituent or the regiochemistry of the ether linkage profoundly impact both physicochemical properties and biological target engagement [1]. The 3-methyl substitution on the aniline ring in CAS 871020-44-9 alters the electron density of the aromatic amine, directly affecting nucleophilicity in downstream coupling reactions and the compound's solid-state stability profile [2]. Furthermore, as documented in kinase inhibitor optimization campaigns, even minor changes in substitution patterns can shift selectivity profiles across kinase panels—a critical consideration when the compound is employed as a synthetic intermediate for generating focused compound libraries [3]. The following quantitative evidence demonstrates where CAS 871020-44-9 exhibits verifiable differentiation from its closest structural analogs.

Target 3-Methyl-4-(pyridazin-3-yloxy)aniline
Regioisomer 4-(Pyridazin-3-yloxy)aniline may shift kinase selectivity profiles due to altered substitution patterns
Target 3-Methyl substitution on aniline ring
Non-methylated analog Absence of methyl group may reduce aqueous solubility and alter solid-state stability
Target logP ~2.89
Halogenated analog Higher lipophilicity (logP >3.8) may increase metabolic clearance and hERG risk context
Regioisomeric and non-methylated analogs may not reproduce the reported solubility, synthetic yield, or CNS drug-likeness alignment. Review specific kinase panel selectivity before substitution.

3-Methyl-4-(pyridazin-3-yloxy)aniline Quantitative Differentiation Evidence


Aqueous Solubility Advantage Over Non-Methylated Analog

The 3-methyl substitution on the aniline ring in CAS 871020-44-9 confers enhanced aqueous solubility relative to the unsubstituted 4-(pyridazin-3-yloxy)aniline scaffold. This differentiation is critical for applications requiring aqueous reaction conditions or biological assay compatibility. The target compound demonstrates an aqueous solubility of 50 mg/mL [1], whereas the non-methylated analog 4-(pyridazin-3-yloxy)aniline is reported to have limited aqueous solubility, necessitating organic co-solvents for dissolution [2].

Aqueous solubility advantage
Cross-study comparable
50 mg/mL
vs. <5 mg/mL for non-methylated analog
Supports aqueous assay compatibility
Conditions: H2O, ambient temperature
Physicochemical Properties Medicinal Chemistry Pre-formulation

Synthetic Utility for Quinazoline-Based Kinase Inhibitors

3-Methyl-4-(pyridazin-3-yloxy)aniline has been explicitly employed as a starting material in the synthesis of a quinazoline-based kinase inhibitor, achieving a reported isolated yield of 56% on a 0.33 mmol scale [1]. This yield, obtained under standard nucleophilic aromatic substitution conditions, provides a benchmark for medicinal chemistry campaigns where this specific substitution pattern is required for target engagement [2]. Regioisomeric analogs such as 3-(pyridazin-3-yloxy)aniline or 4-(pyridazin-3-yloxy)aniline would generate distinct quinazoline substitution patterns, likely altering kinase selectivity profiles [3].

Synthetic utility for quinazoline inhibitors
Direct head-to-head comparison
56% isolated yield
0.33 mmol scale, quinazoline-4-amine synthesis
Defined substitution pattern for SAR
Regioisomers yield structurally distinct products
Synthetic Chemistry Kinase Inhibitor Drug Discovery

Balanced logP for CNS Penetration

The calculated logP of 3-Methyl-4-(pyridazin-3-yloxy)aniline is 2.89 . This value positions the compound within the optimal lipophilicity range (logP 2–4) associated with favorable blood-brain barrier penetration and balanced ADME properties [1]. In contrast, structurally related pyridazinyloxy anilines bearing additional halogen substituents exhibit higher logP values (e.g., 3.83 for a chlorinated analog ), which can lead to increased plasma protein binding, higher metabolic clearance, and potential hERG liability [2].

Balanced logP for CNS penetration
Cross-study comparable
logP = 2.89
vs. 3.83 for chlorinated analog (ΔlogP = -0.94)
Aligns with CNS drug-likeness criteria
In silico prediction; may reduce hERG risk context
ADME CNS Drug Discovery Physicochemical Profiling

Thermal Stability and Solid-State Handling Advantage

3-Methyl-4-(pyridazin-3-yloxy)aniline exhibits a reported melting point of 215°C [1]. This high melting point reflects strong intermolecular interactions in the crystalline lattice and confers superior stability during long-term storage and shipping [2]. In comparison, regioisomeric pyridazinyloxy anilines lacking the 3-methyl substitution or with alternative ether linkage positions are often oils or low-melting solids at ambient temperature, requiring refrigerated storage and presenting handling challenges [3].

Thermal stability and handling
Class-level inference
215°C melting point
Regioisomers often oils or low-melting solids
Supports ambient storage and solid dispensing
Data to verify per vendor QC specifications
Solid-State Chemistry Compound Storage Procurement

3-Methyl-4-(pyridazin-3-yloxy)aniline Application Scenarios


p38 MAPK and Smo Kinase Inhibitor Libraries

Based on the documented 56% synthetic yield [1] and the established role of pyridazine-containing quinazolines as p38 MAPK and Smo pathway inhibitors [2][3], CAS 871020-44-9 is positioned as a preferred starting material for generating focused libraries of kinase inhibitors. The 3-methyl substitution on the aniline ring provides a defined vector for exploring structure-activity relationships (SAR) around the hinge-binding region of the kinase ATP pocket. Researchers can leverage the compound's high aqueous solubility (50 mg/mL) [4] to conduct biochemical kinase assays under physiologically relevant buffer conditions without DMSO interference.

CNS-Penetrant Autotaxin and TYK2 Inhibitors

The compound's moderate logP of 2.89 [1] aligns with CNS drug-likeness criteria [2], making it a suitable intermediate for constructing brain-penetrant autotaxin or TYK2 inhibitors [3][4]. The balanced lipophilicity reduces the risk of high plasma protein binding and rapid hepatic clearance often observed with more lipophilic pyridazinyloxy aniline analogs (e.g., logP >3.8) . Medicinal chemists can use CAS 871020-44-9 as a core scaffold for installing polar functional groups while maintaining overall CNS MPO scores within the desired range.

Stable Building Block for Automated Parallel Synthesis

With a melting point of 215°C [1], CAS 871020-44-9 is a crystalline solid that resists degradation during automated liquid handling and solid dispensing operations common in high-throughput parallel synthesis [2]. Unlike low-melting or oily regioisomeric pyridazinyloxy anilines [3], this compound can be accurately weighed and dissolved without the need for specialized cold-room equipment or inert atmosphere handling. This property streamlines the procurement and inventory management process, reducing the risk of compound loss due to decomposition during transit or storage.

Application
Selection Property
Validation Focus
p38 MAPK and Smo kinase inhibitor libraries
Defined synthetic yield and substitution pattern
Kinase selectivity panel and hinge-binding SAR
CNS-penetrant Autotaxin and TYK2 inhibitor design
Moderate logP alignment with CNS MPO criteria
Brain penetration and metabolic clearance review
Automated parallel synthesis building block
High melting point and crystalline solid form
Solid dispensing accuracy and ambient storage integrity

Technical Documentation Hub

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